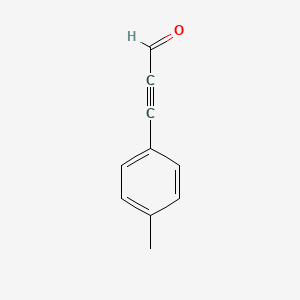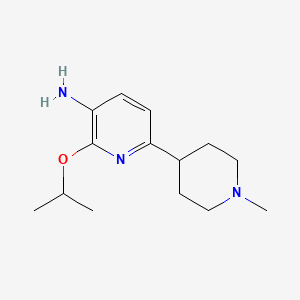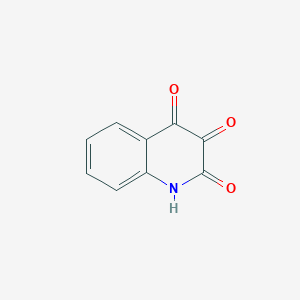
3-(p-Tolyl)propiolaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Tolyl)propiolaldehyde is an organic compound with the molecular formula C10H8O It is characterized by a propynal group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(p-Tolyl)propiolaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Tolyl)propiolaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Compounds with different functional groups replacing the propynal group
Applications De Recherche Scientifique
3-(p-Tolyl)propiolaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(p-Tolyl)propiolaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical and chemical processes. Its propynal group is particularly reactive, allowing it to participate in a wide range of reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylphenyl)-2-propenal: Similar structure but with a propenal group instead of a propynal group.
3-(4-Methoxyphenyl)propanal: Contains a methoxy group on the phenyl ring instead of a methyl group.
Uniqueness
3-(p-Tolyl)propiolaldehyde is unique due to its propynal group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where the propynal functionality is required .
Propriétés
Formule moléculaire |
C10H8O |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-(4-methylphenyl)prop-2-ynal |
InChI |
InChI=1S/C10H8O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,1H3 |
Clé InChI |
WXARMJLBTQMGRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one](/img/structure/B8747909.png)



![3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B8747925.png)

![Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8747944.png)







